6-Bromo-2-fluoropyridine-3-sulfonamide
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Overview
Description
6-Bromo-2-fluoropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H4BrFN2O2S and a molecular weight of 255.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It’s worth noting that sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, in general, are competitive inhibitors of bacterial dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (paba) into dihydropteroic acid, a precursor of folic acid .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to a decrease in bacterial growth and proliferation .
Result of Action
As a sulfonamide, it is likely to result in the inhibition of bacterial growth and proliferation due to its interference with folic acid synthesis .
Action Environment
Factors such as ph, temperature, and presence of other compounds can generally affect the stability and efficacy of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-fluoropyridine, followed by sulfonamidation using appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for 6-Bromo-2-fluoropyridine-3-sulfonamide are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoropyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the sulfonamide group .
Scientific Research Applications
6-Bromo-2-fluoropyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoropyridine: Similar in structure but lacks the sulfonamide group.
6-Bromo-3-fluoro-2-methylpyridine: Contains a methyl group instead of a sulfonamide group.
Uniqueness
6-Bromo-2-fluoropyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Biological Activity
6-Bromo-2-fluoropyridine-3-sulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C7H6BrFNO2S and a molecular weight of approximately 156.09 g/mol. The presence of a bromine atom, a fluorine atom, and a sulfonamide group contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of enzymatic activities. This property is significant for the development of therapeutic agents targeting specific pathways in disease processes.
Biological Activity Overview
Research has demonstrated that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that sulfonamide derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction.
- Antimicrobial Properties : Similar compounds have displayed effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : The electrophilic nature of the sulfonamide group allows for selective inhibition of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antitumor Efficacy : A study investigating the effects of various sulfonamide derivatives on head and neck squamous cell carcinoma (HNSCC) cells revealed that treatment with this compound resulted in significant cytotoxicity in vitro. The compound exhibited an IC50 value indicating effective inhibition of cell viability, with increased apoptosis observed through flow cytometry analysis .
- Mechanism Exploration : Research focused on the mechanism by which this compound induces apoptosis in cancer cells showed that it activates specific signaling pathways associated with DNA damage response, evidenced by increased expression of phosphorylated proteins involved in cell cycle regulation .
- Comparison with Related Compounds : A comparative study highlighted that while structurally similar compounds like 4-bromo-2,6-difluoropyridine lack the sulfonamide functionality, they do not exhibit the same level of biological activity as this compound, underscoring the importance of the sulfonamide group in mediating biological effects.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
6-bromo-2-fluoropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMNNSLLSQKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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